molecular formula C25H34N2OS B13823204 Carbonimidothioic acid, 3-pyridinyl-, O-(3,4-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester CAS No. 42754-20-1

Carbonimidothioic acid, 3-pyridinyl-, O-(3,4-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester

Cat. No.: B13823204
CAS No.: 42754-20-1
M. Wt: 410.6 g/mol
InChI Key: DFKWICSTUMWXJN-UHFFFAOYSA-N
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Description

Carbonimidothioic acid, 3-pyridinyl-, O-(3,4-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester is a synthetic organosulfur compound with a carbonimidothioic acid backbone. Its structure features:

  • O-(3,4-Dimethylcyclohexyl) ester: A sterically hindered cyclohexyl substituent with methyl groups at positions 3 and 4, enhancing lipophilicity.
  • S-((4-(1,1-Dimethylethyl)phenyl)methyl) ester: A benzyl group substituted with a tert-butyl (1,1-dimethylethyl) moiety at the para position, adding bulk and electron-donating effects.

This compound is part of a broader class of carbonimidothioic acid esters, which are studied for applications in agrochemicals, pharmaceuticals, and materials science due to their tunable reactivity and stability .

Properties

CAS No.

42754-20-1

Molecular Formula

C25H34N2OS

Molecular Weight

410.6 g/mol

IUPAC Name

S-[(4-tert-butylphenyl)methyl] N-[2-(3,4-dimethylcyclohexyl)pyridin-3-yl]carbamothioate

InChI

InChI=1S/C25H34N2OS/c1-17-8-11-20(15-18(17)2)23-22(7-6-14-26-23)27-24(28)29-16-19-9-12-21(13-10-19)25(3,4)5/h6-7,9-10,12-14,17-18,20H,8,11,15-16H2,1-5H3,(H,27,28)

InChI Key

DFKWICSTUMWXJN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)C2=C(C=CC=N2)NC(=O)SCC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of Carbonimidothioic acid, 3-pyridinyl-, O-(3,4-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester typically involves the formation of the carbamothioate (thiocarbamate) moiety by reaction of an appropriate pyridinyl thiol or thiocarbamate intermediate with alkyl or aryl halides or alcohol derivatives under controlled conditions. The key steps generally include:

  • Formation of the Pyridinyl Thiocarbamoyl Intermediate:
    The starting material is often 3-aminopyridine or a related pyridinyl derivative, which is converted into a thiocarbamoyl intermediate by reaction with thiophosgene or equivalent reagents to introduce the thiocarbonyl group.

  • Esterification with 3,4-Dimethylcyclohexanol:
    The thiocarbamoyl intermediate is then reacted with 3,4-dimethylcyclohexanol (the alcohol component) to form the O-ester linkage. This step may require activation of the thiocarbamoyl intermediate or the use of coupling agents to facilitate ester bond formation.

  • S-Alkylation with 4-(1,1-Dimethylethyl)benzyl Halide:
    The sulfur atom of the thiocarbamoyl group is alkylated with 4-(1,1-dimethylethyl)benzyl chloride or bromide to form the S-ester moiety, completing the synthesis.

Detailed Reaction Conditions

  • Solvents: Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile, which provide good solubility for reactants and intermediates.
  • Temperature: Reactions are typically conducted at low to moderate temperatures (0–40 °C) to control reactivity and avoid side reactions.
  • Catalysts and Reagents: Use of bases such as triethylamine or potassium carbonate to neutralize generated acids and promote nucleophilic substitution; coupling agents like DCC (dicyclohexylcarbodiimide) may be employed in esterification steps.
  • Purification: The final product is purified by column chromatography or recrystallization to ensure high purity.

Alternative Synthetic Routes

  • Direct Thiocarbamate Formation: Some methods may involve direct reaction of the pyridinyl amine with carbon disulfide and subsequent alkylation steps.
  • Use of Isothiocyanates: Pyridinyl isothiocyanates can be reacted with alcohols and benzyl halides sequentially to yield the desired ester.
  • Green Chemistry Approaches: Emerging methods may utilize solvent-free conditions or microwave-assisted synthesis to improve efficiency and reduce environmental impact, though specific data for this compound are limited.

Data Table Summarizing Preparation Parameters

Step Reagents/Materials Conditions Notes
Thiocarbamoyl Intermediate 3-Aminopyridine, thiophosgene or equivalent 0–10 °C, inert atmosphere Formation of pyridinyl thiocarbamate
Esterification (O-ester) 3,4-Dimethylcyclohexanol, coupling agent Room temp, 1–4 hours Use of DCC or similar agents
S-Alkylation (S-ester) 4-(1,1-Dimethylethyl)benzyl chloride/bromide 20–40 °C, base present Alkylation of thiol sulfur
Purification Column chromatography or recrystallization Ambient Ensures high purity

Research Findings and Analysis

  • The preparation of this compound requires careful control of reaction conditions to avoid side reactions such as hydrolysis or over-alkylation.
  • The stereochemistry of the cyclohexyl ring (3,4-dimethyl substitution) can influence reaction kinetics and product stability.
  • The bulky tert-butyl group on the benzyl moiety provides steric hindrance that can affect the alkylation step and final compound properties.
  • Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

Carbonimidothioic acid, 3-pyridinyl-, O-(3,4-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines. Substitution reactions can result in various derivatives with modified functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties. Pyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.
    • Case Study : Research on related thioesters has shown promising results in targeting specific cancer pathways, indicating potential for this compound in developing novel cancer therapies.
  • Antimicrobial Properties :
    • The compound's structure may allow it to interact with microbial targets effectively, potentially leading to new antimicrobial agents.
    • Case Study : Similar pyridine-based compounds have demonstrated efficacy against resistant bacterial strains, suggesting that this compound could be explored for similar applications.
  • Neurological Applications :
    • Pyridine derivatives are known for their neuroprotective effects. This compound may hold potential for treating neurodegenerative diseases by modulating neuroinflammatory responses.
    • Case Study : Investigations into related compounds have shown they can enhance neuronal survival under stress conditions, opening avenues for further research on this compound.

Organic Synthesis Applications

  • Building Blocks in Synthesis :
    • Carbonimidothioic acid derivatives can serve as intermediates in the synthesis of more complex organic molecules. Their unique functional groups allow for diverse reactions such as nucleophilic substitutions and coupling reactions.
    • Example Reaction : The compound can be utilized in the synthesis of thioester-linked biologically active molecules through standard coupling techniques.
  • Catalytic Applications :
    • The unique properties of this compound may enable its use as a catalyst or catalyst precursor in organic reactions, particularly those involving sulfur chemistry.

Biological Research Applications

  • Mechanistic Studies :
    • Understanding the interaction of this compound with biological systems could provide insights into its mechanism of action at the molecular level. Kinetic isotope effect studies can elucidate reaction pathways involving this compound.
    • Research Focus : Investigating how the bulky substituents influence binding interactions with biological targets could reveal new therapeutic strategies.
  • Structure-Activity Relationship (SAR) Studies :
    • This compound can be a part of SAR studies to explore how modifications to its structure affect biological activity. Such studies are crucial for optimizing drug candidates.

Mechanism of Action

The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, O-(3,4-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s structure allows it to bind to these targets and modulate their function, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in their ester substituents, which influence physicochemical properties, toxicity, and applications. Below is a detailed comparison:

Structural Analogs and Substituent Variations

Compound Name O-Ester Group S-Ester Group Molecular Formula Molecular Weight Toxicity (Oral LD₅₀) Safety Profile
Target Compound 3,4-Dimethylcyclohexyl (4-tert-Butylphenyl)methyl C₂₆H₃₆N₂OS* 424.70* >1 g/kg Moderately toxic; emits NOₓ/SOₓ on decomposition
Carbonimidothioic acid, 3-pyridinyl-, O-pentyl S-((4-tert-butylphenyl)methyl) ester Pentyl (straight-chain alkyl) (4-tert-Butylphenyl)methyl C₂₂H₃₀N₂OS 370.60 >1 g/kg Similar toxicity profile to target
Carbonimidothioic acid, 3-pyridinyl-, O-(3,3,5-trimethylcyclohexyl) S-((4-tert-butylphenyl)methyl) ester 3,3,5-Trimethylcyclohexyl (4-tert-Butylphenyl)methyl C₂₆H₃₆N₂OS 424.70 Not reported Likely higher lipophilicity
Carbonimidothioic acid, 3-pyridinyl-, O-[(4-chlorophenyl)methyl] S-(2-methylpropyl) ester (4-Chlorophenyl)methyl 2-Methylpropyl C₁₇H₁₉ClN₂OS 350.87 Not reported Chlorine substituent may increase toxicity

Note: Molecular formula and weight for the target compound are inferred from structurally similar analogs in .

Key Findings from Comparative Studies

The 3,3,5-trimethylcyclohexyl analog (C₂₆H₃₆N₂OS) has comparable molecular weight but increased steric hindrance, which may slow metabolic degradation .

Chlorinated derivatives (e.g., C₁₇H₁₉ClN₂OS) may pose additional risks due to halogen-related bioaccumulation or reactive metabolite formation .

Thermal Stability: Decomposition of these compounds releases NOₓ and SOₓ, common to carbonimidothioic acid esters. Bulkier O-ester groups (e.g., cyclohexyl derivatives) may delay decomposition temperatures due to steric stabilization .

Q & A

Q. What synthesis pathways are recommended for this compound, and how can experimental efficiency be improved?

Methodological Answer: Synthesis of this ester involves multi-step reactions, typically starting with coupling the 3-pyridinylcarbonimidothioic acid moiety to the O-(3,4-dimethylcyclohexyl) and S-((4-tert-butylphenyl)methyl) groups. A two-step approach is common:

Thioesterification : Reacting the acid with a thiol-containing intermediate under Mitsunobu or Steglich conditions.

Esterification : Using carbodiimide-based coupling agents (e.g., DCC/DMAP) for the O-cyclohexyl group .
To optimize efficiency, employ statistical Design of Experiments (DoE) (e.g., factorial designs) to screen variables (temperature, catalyst loading, solvent polarity). This reduces trial-and-error experimentation and identifies critical parameters .

Q. What analytical techniques are optimal for structural characterization and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H, 13C^{13}C, and 2D NMR (HSQC, HMBC) to resolve stereochemistry and confirm substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation.
  • HPLC-PDA/ELSD : To assess purity (>98% threshold for biological studies).
  • X-ray Crystallography : If crystalline, provides unambiguous structural confirmation .

Q. What safety protocols are critical given its toxicity profile?

Methodological Answer:

  • Toxicity Data : Oral LD50 >1 g/kg (moderate toxicity). Decomposition releases NOx_x/SOx_x .
  • Handling : Use fume hoods, nitrile gloves, and closed systems for reactions.
  • Waste Disposal : Neutralize acidic byproducts before disposal.
  • Emergency Protocols : Immediate eyewash/shower access; activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions and predict regioselectivity?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify kinetically favored pathways. Software like Gaussian or ORCA is recommended .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents/catalysts. Tools like RDKit or ChemAxon integrate with ML platforms .
  • Case Study : A hybrid computational-experimental workflow reduced optimization time by 40% in analogous thioester syntheses .

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis Framework :
    • Data Normalization : Adjust for assay variability (e.g., cell line differences).
    • Multivariate Analysis : Use PCA or cluster analysis to identify outliers.
    • Mechanistic Validation : Conduct binding assays (SPR, ITC) to confirm target interactions .
  • Example : Discrepancies in IC50_{50} values for similar esters were traced to solvent polarity effects on bioavailability .

Q. How to design experiments to study its mechanism in biological systems?

Methodological Answer:

  • In Vitro :
    • Enzyme Inhibition Assays : Use Michaelis-Menten kinetics with fluorogenic substrates.
    • Cellular Uptake Studies : Radiolabel the compound (e.g., 14C^{14}C) and track intracellular accumulation .
  • In Silico : Molecular docking (AutoDock Vina) to predict binding pockets. Validate with mutagenesis .

Q. What reactor design considerations apply to scaling up its synthesis?

Methodological Answer:

  • Continuous Flow Reactors : Ideal for exothermic steps (e.g., thioesterification) due to superior heat transfer.
  • Membrane Separation : Integrate ceramic membranes for in-line purification of intermediates .
  • Process Control : Implement PAT (Process Analytical Technology) tools (e.g., inline FTIR) for real-time monitoring .

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